N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O4S and its molecular weight is 377.42. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Antitumor Applications
Novel sulfonamides with a biologically active moiety have been designed and synthesized, demonstrating significant in vitro anticancer activity against various cancer cell lines, such as human hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. These compounds also showed promising activity as cytotoxic agents and were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, with some derivatives outperforming dasatinib, a reference drug (Ghorab et al., 2016).
Antibacterial and Antifungal Properties
Sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against different fungal strains (Chohan & Shad, 2011).
Synthesis and Molecular Docking Studies
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been achieved, aiming to develop antibacterial agents. These compounds have been tested for antibacterial activity, with several showing high activities (Azab, Youssef, & El‐Bordany, 2013).
Catalytic Synthesis Applications
An oxygen atom transfer approach has been developed for the gold(I)-catalyzed oxidative annulation involving ynamides, nitriles, and dichloropyridine N-oxide, showcasing a method for the generation of 1,3-oxazoles containing a variety of sulfonyl-protected alkylamino groups. This method represents a significant advancement in the synthesis of complex organic molecules (Zimin et al., 2020).
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-10-15(11(2)25-20-10)26(22,23)21-12-3-5-13(6-4-12)24-16-14(9-17)18-7-8-19-16/h7-8,12-13,21H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAAKYHDCRXLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC(CC2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.